(5Z)-2-(4-chloro-2-methylanilino)-5-[(2-methyl-1-prop-2-enylindol-3-yl)methylidene]-1,3-thiazol-4-one
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Overview
Description
5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-2-[(4-chloro-2-methylphenyl)imino]-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique combination of an indole ring, a thiazolidinone ring, and a substituted phenyl group, making it a subject of interest in medicinal chemistry.
Preparation Methods
The synthesis of 5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-2-[(4-chloro-2-methylphenyl)imino]-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Thiazolidinone Ring: The thiazolidinone ring can be formed by the reaction of a thiourea derivative with an α-haloketone.
Coupling Reaction: The final step involves the coupling of the indole derivative with the thiazolidinone derivative in the presence of a base to form the desired compound.
Chemical Reactions Analysis
5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-2-[(4-chloro-2-methylphenyl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: Due to its potential biological activities, it could be explored for therapeutic applications.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
indole derivatives generally exert their effects by interacting with specific molecular targets such as enzymes or receptors . The exact pathways involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar compounds to 5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-2-[(4-chloro-2-methylphenyl)imino]-1,3-thiazolidin-4-one include other indole derivatives and thiazolidinone derivatives. These compounds share structural similarities but may differ in their biological activities and applications . Some examples of similar compounds include:
Indole-3-carbaldehyde: Known for its use in the synthesis of various indole derivatives.
Thiazolidin-4-one derivatives: These compounds are studied for their potential antimicrobial and anticancer activities.
The uniqueness of 5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-2-[(4-chloro-2-methylphenyl)imino]-1,3-thiazolidin-4-one lies in its combined structural features, which may confer distinct biological activities.
Properties
Molecular Formula |
C23H20ClN3OS |
---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
(5Z)-2-(4-chloro-2-methylphenyl)imino-5-[(2-methyl-1-prop-2-enylindol-3-yl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H20ClN3OS/c1-4-11-27-15(3)18(17-7-5-6-8-20(17)27)13-21-22(28)26-23(29-21)25-19-10-9-16(24)12-14(19)2/h4-10,12-13H,1,11H2,2-3H3,(H,25,26,28)/b21-13- |
InChI Key |
JQLVUHNHASXSBL-BKUYFWCQSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)N=C2NC(=O)/C(=C/C3=C(N(C4=CC=CC=C43)CC=C)C)/S2 |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N=C2NC(=O)C(=CC3=C(N(C4=CC=CC=C43)CC=C)C)S2 |
Origin of Product |
United States |
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